molecular formula C24H26N2O2 B11408210 N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide

N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11408210
M. Wt: 374.5 g/mol
InChI Key: AKIMRFHTMCVZNT-UHFFFAOYSA-N
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Description

N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pentyloxy chain, and a pyridinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of a benzyl halide, such as benzyl chloride or benzyl bromide, through the halogenation of toluene.

    Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with a pentyloxy group, forming the benzyl pentyloxy intermediate.

    Amidation Reaction: The benzyl pentyloxy intermediate is then reacted with 2-aminopyridine to form the desired this compound through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and electrophiles such as acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The benzyl and pyridinyl groups can bind to active sites on enzymes or receptors, modulating their activity. The pentyloxy chain may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide
  • N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide
  • N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide is unique due to the presence of the pentyloxy chain, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with shorter or different alkoxy chains, potentially offering advantages in terms of biological activity and chemical stability.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-benzyl-4-pentoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H26N2O2/c1-2-3-9-18-28-22-15-13-21(14-16-22)24(27)26(23-12-7-8-17-25-23)19-20-10-5-4-6-11-20/h4-8,10-17H,2-3,9,18-19H2,1H3

InChI Key

AKIMRFHTMCVZNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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